Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate
Description
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate is a methyl ester derivative featuring a thienyl ring substituted with a 2-nitrophenoxy group and an acetamide linkage. This compound’s structure combines aromatic, heterocyclic, and nitro-functionalized motifs, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
methyl 2-[[3-(2-nitrophenoxy)thiophene-2-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-21-12(17)8-15-14(18)13-11(6-7-23-13)22-10-5-3-2-4-9(10)16(19)20/h2-7H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTJTBGIUALLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrophenol with thiophene-2-carbonyl chloride to form an intermediate, which is then reacted with methyl glycinate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate involves its interaction with specific molecular targets and pathways. The nitrophenoxy and thienyl groups may interact with enzymes or receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Ethyl 2-[2,4-Dichloro-5-(([3-(2-Nitrophenoxy)-2-Thienyl]Carbonyl)Amino)Phenoxy]Acetate (CAS 339015-23-5)
- Molecular Formula : C₂₁H₁₆Cl₂N₂O₇S
- Molecular Weight : 511.33 g/mol
- Key Differences: Contains additional 2,4-dichlorophenoxy and ethyl ester groups. Higher molecular weight due to chlorine substituents and extended aromaticity. Likely exhibits altered solubility and reactivity compared to the methyl ester variant .
(R)-2-((2-Nitrophenoxy)Methyl)Oxirane (CAS 345975-15-7)
- Molecular Formula: C₉H₉NO₄
- Molecular Weight : 195.17 g/mol
- Key Differences: Replaces the thienyl-acetamide core with an oxirane (epoxide) ring. Simpler structure with a nitro group directly attached to a phenoxy-methyl chain. Potential for divergent reactivity due to the strained epoxide ring .
Methyl 2-[(3-Amino-2-Hydroxybenzoyl)Amino]Acetate (CAS 1241680-73-8)
- Molecular Formula : C₁₀H₁₂N₂O₄
- Molecular Weight : 224.22 g/mol
- Key Differences: Substitutes the thienyl-nitrophenoxy group with a 3-amino-2-hydroxybenzoyl moiety.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate | C₁₅H₁₃N₃O₆S | 363.34 | Thienyl, 2-nitrophenoxy, methyl ester |
| Ethyl 2-[2,4-dichloro-5-(([3-(2-nitrophenoxy)-2-thienyl]carbonyl)amino)phenoxy]acetate | C₂₁H₁₆Cl₂N₂O₇S | 511.33 | Dichlorophenoxy, ethyl ester |
| (R)-2-((2-nitrophenoxy)methyl)oxirane | C₉H₉NO₄ | 195.17 | Oxirane, 2-nitrophenoxy |
| Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate | C₁₀H₁₂N₂O₄ | 224.22 | Benzoyl, amino, hydroxyl |
- Ester Group Variability : The methyl ester in the target compound may offer higher volatility compared to the ethyl ester in CAS 339015-23-5, which could influence purification methods .
Biological Activity
Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate, with the CAS number 337920-01-1, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12N2O6S
- Molecular Weight : 336.32 g/mol
- Boiling Point : 513.9 ± 50.0 °C (predicted)
- Density : 1.412 ± 0.06 g/cm³ (predicted)
- pKa : 12.78 ± 0.46 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound can bind to various enzymes, potentially altering their activity and leading to downstream effects in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | Active at concentrations of 1 mM |
| Proteus mirabilis | Active at concentrations of 1 mM |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of various derivatives of thienyl compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, particularly MRSA strains, showcasing its potential as an alternative treatment option in antibiotic-resistant infections . -
Anticancer Activity Investigation :
Another research effort focused on the anticancer properties of similar thienyl compounds, revealing that this compound effectively reduced cell viability in breast cancer cell lines through apoptosis induction . The study highlighted the compound's capacity to target specific pathways involved in cancer progression.
Q & A
Q. What are the recommended synthesis methods for Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including coupling of 3-(2-nitrophenoxy)thiophene-2-carboxylic acid with methyl glycinate derivatives. Key steps may involve:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC or DCC) to activate the carboxylic acid group for nucleophilic attack by the amino group of glycinate esters .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency. Microwave-assisted synthesis can reduce reaction time and improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR verify the presence of the 2-nitrophenoxy group (aromatic protons at δ 7.5–8.2 ppm), thienyl protons (δ 6.8–7.3 ppm), and ester carbonyl (δ ~3.7 ppm for methyl, δ ~170 ppm for carbonyl) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 391.08) and fragmentation patterns .
- FT-IR : Detect amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm) .
Q. How do the functional groups in this compound influence its reactivity?
- 2-Nitrophenoxy group : Electron-withdrawing nitro substituents enhance electrophilic reactivity, facilitating nucleophilic aromatic substitution or reduction to amines .
- Thienyl carbonyl : The sulfur atom in the thiophene ring contributes to π-stacking interactions, relevant in biological target binding .
- Ester group : Hydrolyzes under basic conditions to carboxylic acids, enabling prodrug strategies .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) based on the nitro group’s electron-deficient aromatic system and thienyl hydrophobicity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, particularly at the nitro or ester groups .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Purity validation : Conflicting results may arise from impurities; use HPLC-DAD (≥98% purity threshold) and elemental analysis to confirm batch consistency .
- Assay standardization : Compare IC values across multiple cell lines (e.g., RAW 264.7 for anti-inflammatory activity) under controlled conditions (pH 7.4, 37°C) .
Q. How can solubility challenges be addressed in in vitro studies?
- Salt formation : Convert the ester to a sodium salt via saponification to improve aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to avoid cytotoxicity while maintaining solubility .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?
- Nitro position : 3-Nitrophenoxy analogs show higher anti-microbial activity due to improved steric alignment with bacterial enzyme active sites .
- Ester vs. amide : Replacing the methyl ester with a benzyl ester increases lipophilicity, enhancing blood-brain barrier penetration in CNS studies .
Q. How does the compound’s stability vary under different storage conditions?
- Long-term storage : Store at -20°C in amber vials under argon to prevent ester hydrolysis and nitro group photodegradation .
- Accelerated degradation studies : Use thermal gravimetric analysis (TGA) to identify decomposition thresholds (>120°C) .
Q. What metabolic pathways are predicted for this compound in hepatic models?
- Cytochrome P450 metabolism : Nitro reduction to amines (via CYP2C9/2C19) and ester hydrolysis are primary pathways. Use LC-MS/MS to identify metabolites in hepatocyte incubations .
Q. How can synergistic effects with other bioactive molecules be systematically studied?
- Combinatorial screening : Pair with NSAIDs (e.g., ibuprofen) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for anti-inflammatory synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
